molecular formula C11H11N3O2 B1440165 ethyl 6-(1H-imidazol-1-yl)nicotinate CAS No. 1171919-01-9

ethyl 6-(1H-imidazol-1-yl)nicotinate

Cat. No.: B1440165
CAS No.: 1171919-01-9
M. Wt: 217.22 g/mol
InChI Key: IOIXFIPWOQLKHR-UHFFFAOYSA-N
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Description

Ethyl 6-(1H-imidazol-1-yl)nicotinate is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an imidazole ring attached to a nicotinate ester.

Scientific Research Applications

Ethyl 6-(1H-imidazol-1-yl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Ethyl 6-(1H-imidazol-1-yl)nicotinate is not provided in the search results. This could be due to the compound’s use in proteomics research, where its specific interactions with proteins may vary depending on the context .

Safety and Hazards

The specific safety and hazard information for Ethyl 6-(1H-imidazol-1-yl)nicotinate is not provided in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information .

Future Directions

The future directions for the use and study of Ethyl 6-(1H-imidazol-1-yl)nicotinate are not provided in the search results. Given its use in proteomics research , it may be involved in future studies exploring protein function and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1H-imidazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with imidazole in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1H-imidazol-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the imidazole ring with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, acetonitrile

Major Products

    Oxidation: 6-(1H-imidazol-1-yl)nicotinic acid

    Reduction: 6-(1H-imidazol-1-yl)nicotinyl alcohol

    Substitution: Various substituted nicotinates

Comparison with Similar Compounds

Ethyl 6-(1H-imidazol-1-yl)nicotinate can be compared with other similar compounds, such as:

  • Mthis compound
  • Ethyl 6-(1H-imidazol-1-yl)isonicotinate
  • Ethyl 6-(1H-imidazol-1-yl)pyridine-3-carboxylate

These compounds share structural similarities but differ in their ester groups or the position of the imidazole ring. This compound is unique due to its specific ester and imidazole positioning, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-imidazol-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-4-10(13-7-9)14-6-5-12-8-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIXFIPWOQLKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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